N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C15H12FN5OS2 and its molecular weight is 361.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound's molecular formula is C16H13FN4O2S with a molecular weight of 344.4 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is known for conferring various biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives similar to the compound . For instance, compounds with similar thieno[3,4-c]pyrazole structures exhibited significant cytotoxic effects against various cancer cell lines. One study reported an IC50 value of 39.70 µM against MCF7 breast cancer cells for a related pyrazole derivative . The presence of fluorine and methyl substituents has been associated with enhanced antiproliferative activity, with some analogs showing IC50 values as low as 0.26 µM due to their ability to inhibit mitogen-activated protein kinase (MEK) pathways .
2. Neuroprotective Effects
The neuroprotective properties of pyrazole derivatives have also been investigated. The inhibition of glycogen synthase kinase 3β (GSK3β) by these compounds plays a crucial role in their neuroprotective effects, with reported IC50 values around 3.77 µM . Additionally, activation of the nuclear factor (erythroid-derived 2)–like 2 (Nrf2) pathway has been observed, which is critical for cellular defense against oxidative stress.
3. Anti-inflammatory and Analgesic Properties
Compounds similar to this compound have demonstrated anti-inflammatory and analgesic activities in various models. These effects are attributed to their ability to modulate pro-inflammatory cytokines and inhibit cyclooxygenase enzymes.
The exact mechanisms through which this compound exerts its biological effects are still under investigation; however, several pathways have been proposed:
- Caspase Activation : The modulation of caspases involved in apoptosis suggests that these compounds can induce programmed cell death in cancer cells .
- Enzyme Inhibition : The inhibition of metabolic enzymes relevant to neurodegenerative diseases indicates a potential mechanism for neuroprotection and cognitive enhancement .
Table: Summary of Biological Activities
Activity Type | Related Compounds | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | Pyrazole analogs | 0.26 | MEK inhibition; caspase activation |
Neuroprotection | Similar derivatives | 3.77 | GSK3β inhibition; Nrf2 activation |
Anti-inflammatory | Various analogs | Not specified | Cytokine modulation; COX inhibition |
Notable Research Findings
- Antitumor Efficacy : A study indicated that thiazole moieties attached to pyrazole rings showed high cytotoxic efficacy against MCF7 cells (IC50 = 10.21 µM), supporting the antitumor role of such compounds .
- Neuroprotective Activity : Another research highlighted that certain pyrazole derivatives exhibited neuroprotective effects by inhibiting GSK3β and activating Nrf2 pathways, suggesting their potential in treating neurodegenerative disorders .
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5OS2/c1-8-13(24-20-18-8)15(22)17-14-11-6-23-7-12(11)19-21(14)10-4-2-9(16)3-5-10/h2-5H,6-7H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYLOZORFDFERW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.